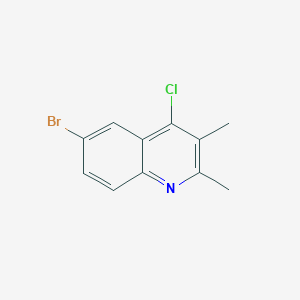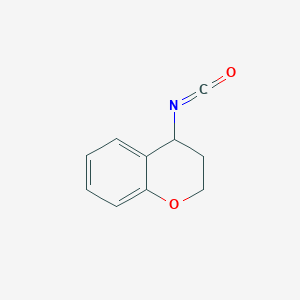
4-isocyanato-3,4-dihydro-2H-1-benzopyran
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Isocyanato-3,4-dihydro-2H-1-benzopyran is a chemical compound with the molecular formula C10H9NO2 and a molecular weight of 175.19 g/mol . It is also known by its IUPAC name, 4-isocyanatochromane . This compound is characterized by the presence of an isocyanate group attached to a chromane ring, making it a valuable intermediate in various chemical syntheses.
Preparation Methods
The synthesis of 4-isocyanato-3,4-dihydro-2H-1-benzopyran typically involves the reaction of 4-hydroxy-3,4-dihydro-2H-1-benzopyran with phosgene or a phosgene equivalent under controlled conditions . The reaction is usually carried out in an inert atmosphere at low temperatures to prevent decomposition and ensure high yield. Industrial production methods may involve continuous flow reactors to optimize the reaction conditions and scale up the production .
Chemical Reactions Analysis
4-Isocyanato-3,4-dihydro-2H-1-benzopyran undergoes various chemical reactions, including:
Substitution Reactions: The isocyanate group can react with nucleophiles such as amines and alcohols to form ureas and carbamates, respectively.
Addition Reactions: It can participate in addition reactions with compounds containing active hydrogen atoms, such as water and alcohols, leading to the formation of corresponding ureas and carbamates.
Polymerization: The compound can undergo polymerization reactions to form polyurethanes when reacted with polyols.
Common reagents used in these reactions include amines, alcohols, and water, with reaction conditions typically involving mild temperatures and inert atmospheres to prevent unwanted side reactions . The major products formed from these reactions are ureas, carbamates, and polyurethanes .
Scientific Research Applications
4-Isocyanato-3,4-dihydro-2H-1-benzopyran has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-isocyanato-3,4-dihydro-2H-1-benzopyran involves the reactivity of the isocyanate group. This group can form covalent bonds with nucleophiles, leading to the formation of urea or carbamate linkages . The molecular targets and pathways involved depend on the specific application, such as enzyme inhibition or receptor modulation in medicinal chemistry .
Comparison with Similar Compounds
4-Isocyanato-3,4-dihydro-2H-1-benzopyran can be compared with other isocyanate-containing compounds, such as:
Phenyl isocyanate: Unlike this compound, phenyl isocyanate lacks the chromane ring structure, making it less versatile in certain synthetic applications.
Methyl isocyanate: This compound is more volatile and toxic compared to this compound, limiting its use in industrial applications.
Hexamethylene diisocyanate: While this compound is widely used in polyurethane production, it does not possess the unique chromane ring structure of this compound, which can be advantageous in specific synthetic routes.
Properties
IUPAC Name |
4-isocyanato-3,4-dihydro-2H-chromene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO2/c12-7-11-9-5-6-13-10-4-2-1-3-8(9)10/h1-4,9H,5-6H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXOVCCFEDUFHIU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=CC=CC=C2C1N=C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
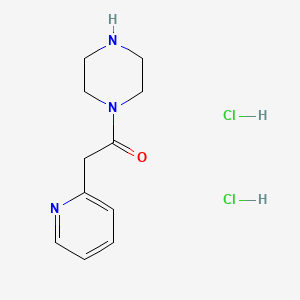
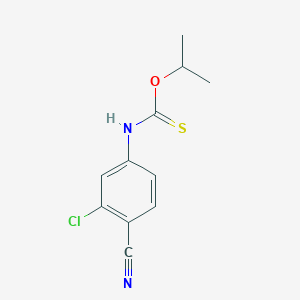
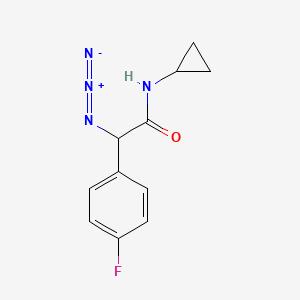

![[3-(Aminomethyl)phenyl]methanesulfonamide hydrochloride](/img/structure/B1373062.png)
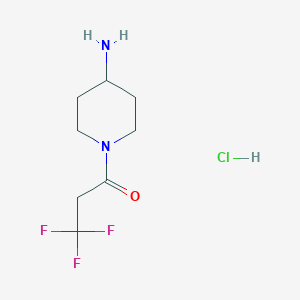
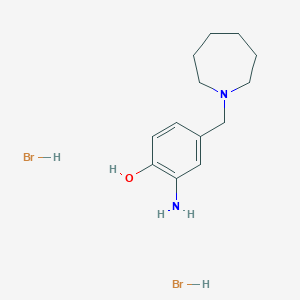
![1-{[(Benzyloxy)carbonyl]amino}-2,2-difluorocyclopropane-1-carboxylic acid](/img/structure/B1373067.png)
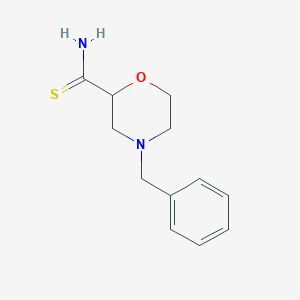
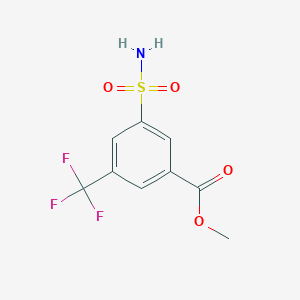

![3-{4-chloro-5H,6H,7H-cyclopenta[d]pyrimidin-2-yl}pyridine](/img/structure/B1373075.png)
![4-Bromo-2-{[(tert-butoxy)carbonyl]amino}benzoic acid](/img/structure/B1373077.png)
